2-Bromo-6-chlorobenzyl bromide
Overview
Description
2-Bromo-6-chlorobenzyl bromide is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Bromo-6-chlorobenzyl bromide (CAS No: 75002-98-1) is an organic compound that has gained attention in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and chlorine substituents, allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
- Molecular Formula : C7H5Br2Cl
- Molecular Weight : 284.3756 g/mol
- Physical State : Solid
- Purity : Typically ≥95%
- Solubility : Slightly soluble in water
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Here are some key findings from recent studies:
1. Pharmaceutical Applications
This compound is utilized in the synthesis of compounds that exhibit significant biological activities, including:
- Bruton’s Tyrosine Kinase Inhibitors : This compound serves as a linker in the Buchwald C-N bond forming reaction, crucial for developing inhibitors that target Bruton’s tyrosine kinase (BTK), which plays a role in B-cell malignancies and autoimmune diseases .
2. Anticancer Activity
Research indicates that derivatives synthesized from this compound demonstrate anticancer properties. For instance, compounds derived from this bromide have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology .
3. Anti-inflammatory Effects
Some studies have reported that derivatives of this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases. The mechanism often involves the inhibition of specific enzymes or receptors involved in inflammation .
Case Studies
Several case studies highlight the utility of this compound in drug development:
Case Study 1: Synthesis of BTK Inhibitors
A study demonstrated the successful synthesis of a novel BTK inhibitor using this compound as a key intermediate. The resulting compound exhibited potent inhibitory activity against BTK in vitro, highlighting its potential for treating B-cell malignancies .
Case Study 2: Development of Anticancer Agents
Another research effort focused on synthesizing a series of derivatives from this compound, which were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant anticancer activity .
Research Findings
Recent literature emphasizes the importance of structural modifications on the biological activity of compounds derived from this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the halogen substituents and their positions on the benzyl ring significantly affect the potency and selectivity of synthesized compounds.
- Mechanistic Insights : Studies have begun to elucidate the mechanisms by which these compounds exert their biological effects, including receptor interactions and enzyme inhibition pathways.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWBOMWAKYLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373604 | |
Record name | 2-Bromo-6-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75002-98-1 | |
Record name | 2-Bromo-6-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75002-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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